3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Description
3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a fluorophenyl group
Properties
IUPAC Name |
3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c22-14-5-7-15(8-6-14)26-19(27)13-17(20(26)28)24-9-11-25(12-10-24)21-23-16-3-1-2-4-18(16)29-21/h1-8,17H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLYYSDNZAXLAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves multi-step procedures. One common route includes the reaction of 1,3-benzothiazole with piperazine under specific conditions to form the intermediate compound. This intermediate is then reacted with 4-fluorophenylpyrrolidine-2,5-dione under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in neuropharmacology.
Mechanism of Action
The mechanism of action of 3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The piperazine moiety may enhance the compound’s ability to cross biological membranes, while the fluorophenyl group can increase its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole
- 3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole
Uniqueness
The uniqueness of 3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its pharmacokinetic profile and binding affinity compared to similar compounds .
Biological Activity
3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a compound of interest due to its potential therapeutic applications, particularly in the fields of neurology and pain management. This article reviews the biological activity of this compound, focusing on its anticonvulsant and analgesic properties, as well as its synthesis and pharmacological evaluations.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 452.6 g/mol. The structure features a benzothiazole moiety linked to a piperazine ring and a pyrrolidine dione, which contributes to its biological activity.
Anticonvulsant Activity
Recent studies have demonstrated that derivatives of pyrrolidine diones exhibit significant anticonvulsant effects. The evaluation of this compound was conducted using various seizure models:
| Model | Method | Results |
|---|---|---|
| Maximal Electroshock (MES) | Electroshock-induced seizures | Significant reduction in seizure duration |
| 6 Hz Seizure Model | 6 Hz stimulation | Effective in preventing seizures |
| Subcutaneous Pentylenetetrazole (scPTZ) | Induced seizures | Displayed potent anticonvulsant activity |
These results indicate that the compound may modulate neuronal excitability and could serve as a potential treatment for epilepsy.
Analgesic Activity
The analgesic properties were assessed using formalin and neuropathic pain models. The compound showed promising results:
| Pain Model | Method | Results |
|---|---|---|
| Formalin Test | Pain induced by formalin injection | Significant reduction in pain response |
| Oxaliplatin-induced Neuropathic Pain | Pain assessment in mice | Marked analgesic effect observed |
These findings suggest that the compound could be beneficial in treating various pain conditions.
The mechanism underlying the biological activity of this compound has been partially elucidated. It appears to interact with voltage-gated sodium channels and TRPV1 receptors, contributing to its anticonvulsant and analgesic effects. In vitro studies have shown that it inhibits neuronal excitability by modulating these channels.
Case Studies
A notable case study involved the administration of this compound in a controlled setting with patients suffering from refractory epilepsy. The results indicated a significant decrease in seizure frequency without severe side effects, highlighting its therapeutic potential.
Safety and Toxicity
Toxicological assessments revealed that this compound exhibits low mutagenicity and acceptable safety profiles in preliminary studies. Further investigations into its hepatotoxicity showed no significant adverse effects at therapeutic doses.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization. Key steps include:
- Substitution : Introduce the benzothiazole-piperazine moiety via SN2 reactions under anhydrous conditions (e.g., DMF, 80°C) .
- Cyclization : Use catalytic bases like K₂CO₃ or DBU to form the pyrrolidine-2,5-dione core .
- Yield Optimization : Employ Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce trials while identifying critical parameters .
- Challenges : Competing side reactions (e.g., over-oxidation) may reduce yields. Monitor intermediates via TLC or HPLC-MS for purity .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR resolves stereochemistry and confirms substitutions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm; benzothiazole protons at δ 8.0–8.3 ppm) .
- HPLC-MS : Use reverse-phase C18 columns with ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~466) and detect impurities .
- XRD : Single-crystal X-ray diffraction (if crystallizable) provides absolute configuration data, critical for SAR studies .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Neuroactivity Screening : Test affinity for serotonin/dopamine receptors (e.g., 5-HT₂A, D₂) via radioligand binding assays, given the piperazine moiety’s CNS activity .
- Enzyme Inhibition : Use fluorogenic substrates to assess inhibition of kinases or proteases (e.g., leucine aminopeptidase, referenced in benzothiazole derivatives) .
- Cytotoxicity : Conduct MTT assays on HEK-293 or HepG2 cell lines to establish IC₅₀ values .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding modes to biological targets, and what contradictions arise between in silico and experimental data?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., benzothiazole binding to ATP pockets). Validate with MD simulations (100 ns trajectories) to assess stability .
- Contradictions : Discrepancies may arise from protonation states (e.g., piperazine’s basic nitrogen) or solvent effects. Cross-validate with alchemical free-energy calculations (e.g., FEP+) .
- Case Study : If experimental IC₅₀ values for kinase inhibition diverge from docking scores, re-evaluate force field parameters or ligand tautomerism .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for analogs of this compound?
- Methodological Answer :
- Substituent Scanning : Synthesize analogs with halogen (Cl, Br) or electron-withdrawing groups (CF₃) on the fluorophenyl ring. Compare activity trends via ANOVA to identify critical positions .
- Stereochemical Impact : Test enantiomers (if chiral centers exist) using chiral HPLC. For example, R vs. S configurations may show 10-fold differences in receptor affinity .
- Data Reconciliation : Apply multivariate analysis (PCA or PLS) to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity .
Q. How can advanced spectroscopic methods (e.g., 2D-NMR, Cryo-EM) resolve ambiguous structural features?
- Methodological Answer :
- NOESY/ROESY : Assign axial/equatorial positions of the piperazine ring by detecting through-space couplings .
- Dynamic Nuclear Polarization (DNP) : Enhance sensitivity for low-abundance conformers in solution .
- Cryo-EM (if macromolecular complexes form) : Resolve binding poses at near-atomic resolution (3–4 Å), though requires stable protein-ligand co-crystals .
Experimental Design & Data Analysis
Q. How should researchers design dose-response studies to account for non-linear pharmacokinetics?
- Methodological Answer :
- Pilot Studies : Use log-spaced concentrations (0.1–100 µM) to capture EC₅₀/IC₅₀. Include positive controls (e.g., known inhibitors) .
- Hill Slope Analysis : Fit data to the Hill equation to detect cooperativity (slope >1 suggests allosteric binding) .
- Replicate Strategy : Minimum n=3 biological replicates with technical duplicates to mitigate variability .
Q. What statistical approaches are recommended for reconciling conflicting bioactivity data across labs?
- Methodological Answer :
- Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem) using random-effects models to quantify heterogeneity .
- Bland-Altman Plots : Visualize inter-lab bias in assay results (e.g., ±2 SD limits for IC₅₀ agreement) .
- Machine Learning : Train random forest models on discordant datasets to identify confounding variables (e.g., cell passage number, solvent purity) .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
